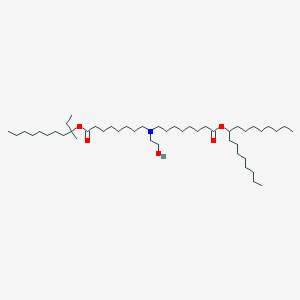
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((3-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((3-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate is a complex organic compound with a molecular formula of C27H55NO3. This compound is notable for its terminal hydroxide group, which makes it useful in the building or modification of lipid nanoparticles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((3-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate involves multiple steps. One common method involves the esterification of heptadecan-9-ol with 8-((2-hydroxyethyl)(8-((3-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((3-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate undergoes several types of chemical reactions, including:
Oxidation: The terminal hydroxide group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as thionyl chloride can be used to convert the hydroxyl group into a better leaving group.
Major Products
Oxidation: Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((3-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoic acid.
Reduction: Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((3-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((3-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of lipid nanoparticles and their interactions with biological membranes.
Medicine: Investigated for its potential in drug delivery systems, particularly for nucleic acid-based therapeutics.
Industry: Utilized in the formulation of specialized coatings and materials
Mecanismo De Acción
The mechanism by which Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((3-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate exerts its effects is primarily through its interaction with lipid membranes. The compound can integrate into lipid bilayers, altering their properties and facilitating the delivery of therapeutic agents. The terminal hydroxide group plays a crucial role in these interactions, enhancing the compound’s ability to form stable complexes with nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
- Heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate
- 1,2-dilinoleyloxy-3-dimethylaminopropane (DLin-DMA)
- Dilinoleylmethyl-4-dimethylaminobutyrate (DLin-MC3-DMA)
Uniqueness
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((3-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate is unique due to its specific structural features, such as the terminal hydroxide group and the presence of multiple functional groups that allow for diverse chemical modifications. This makes it particularly versatile for applications in drug delivery and nanoparticle formulation .
Propiedades
Fórmula molecular |
C47H93NO5 |
|---|---|
Peso molecular |
752.2 g/mol |
Nombre IUPAC |
heptadecan-9-yl 8-[2-hydroxyethyl-[8-(3-methylundecan-3-yloxy)-8-oxooctyl]amino]octanoate |
InChI |
InChI=1S/C47H93NO5/c1-6-10-13-16-21-28-35-44(36-29-22-17-14-11-7-2)52-45(50)37-30-23-19-26-33-40-48(42-43-49)41-34-27-20-24-31-38-46(51)53-47(5,9-4)39-32-25-18-15-12-8-3/h44,49H,6-43H2,1-5H3 |
Clave InChI |
DIOCWYFDHZULFY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OC(C)(CC)CCCCCCCC)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


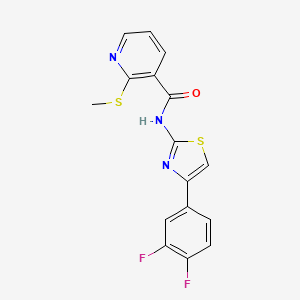
![N-(2-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B13368310.png)
![1-[4-(difluoromethoxy)phenyl]-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368330.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368334.png)
![3-(1-Benzofuran-2-yl)-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368340.png)

![N,N-dimethyl-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline](/img/structure/B13368343.png)
![Ethyl 4-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13368351.png)
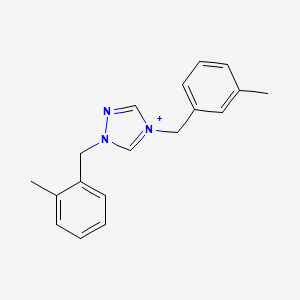
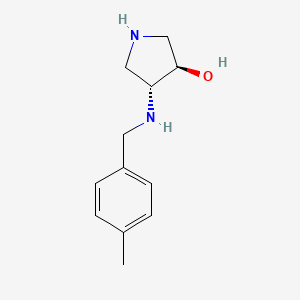
![2-methyl-N-{[4-(pentanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B13368374.png)
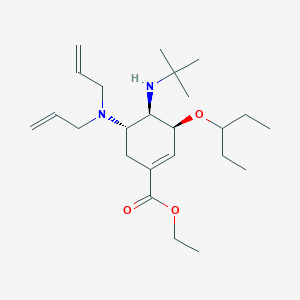
![3-(3-Methyl-1-benzofuran-2-yl)-6-(5-nitrofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368388.png)
![3-(1-Benzofuran-2-yl)-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368394.png)
